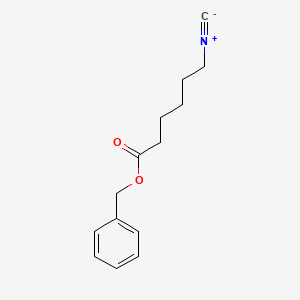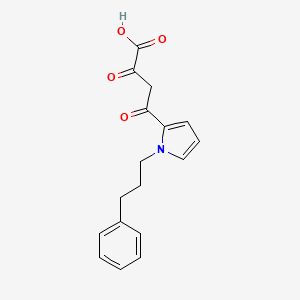
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyrrole ring, a butanoic acid moiety, and a phenylpropyl group, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
The synthesis of 1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- involves several steps. One common method includes the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form (Z)-4-N-[4-(aminosulfonyl)phenyl)]amino-4-oxo-but-2-enoic acid. This intermediate is then reacted with p-toluenesulfonic acid to obtain the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Cycloaddition: The presence of an activated double bond allows the compound to participate in cycloaddition reactions, forming cyclic products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has shown that derivatives of this compound may have therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in the biosynthesis of prostaglandins or interact with kinase enzymes, affecting intracellular signaling pathways .
Comparison with Similar Compounds
1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- can be compared with other similar compounds, such as:
Maleimides: These compounds also contain a pyrrole ring and an imide group, making them structurally similar. 1H-Pyrrole-2-butanoic acid, a,g-dioxo-1-(3-phenylpropyl)- has a unique phenylpropyl group that distinguishes it from maleimides.
Succinimides: These compounds share the imide group but differ in the rest of their structure.
Properties
CAS No. |
251924-35-3 |
|---|---|
Molecular Formula |
C17H17NO4 |
Molecular Weight |
299.32 g/mol |
IUPAC Name |
2,4-dioxo-4-[1-(3-phenylpropyl)pyrrol-2-yl]butanoic acid |
InChI |
InChI=1S/C17H17NO4/c19-15(12-16(20)17(21)22)14-9-5-11-18(14)10-4-8-13-6-2-1-3-7-13/h1-3,5-7,9,11H,4,8,10,12H2,(H,21,22) |
InChI Key |
AUTQBRLQSDCYSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCN2C=CC=C2C(=O)CC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
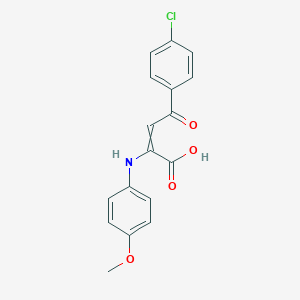
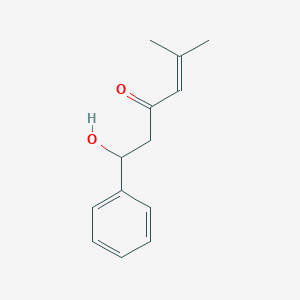
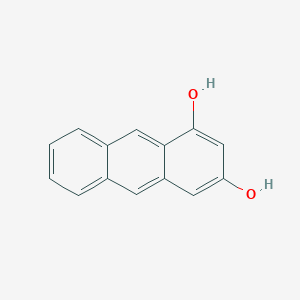
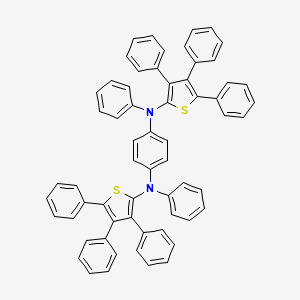
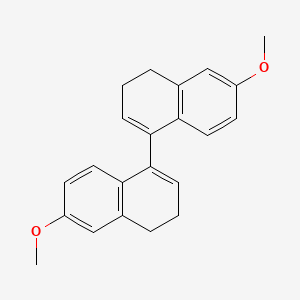

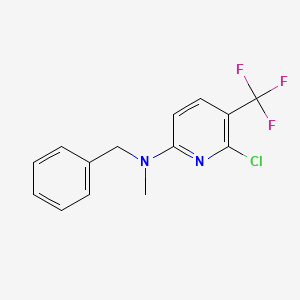
![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
![N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea](/img/structure/B14243489.png)
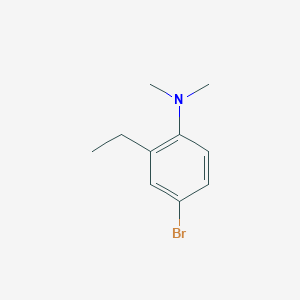
![5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine](/img/structure/B14243502.png)
